Lithium niobium trioxide

Catalog No.
S1506803
CAS No.
12031-63-9
M.F
LiNbO3
M. Wt
147.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium niobium trioxide

CAS Number

12031-63-9

Product Name

Lithium niobium trioxide

IUPAC Name

lithium;niobium(5+);oxygen(2-)

Molecular Formula

LiNbO3

Molecular Weight

147.9 g/mol

InChI

InChI=1S/Li.Nb.3O/q+1;+5;3*-2

InChI Key

PSVBHJWAIYBPRO-UHFFFAOYSA-N

SMILES

[Li+].[O-2].[O-2].[O-2].[Nb+5]

Canonical SMILES

[Li+].[O-2].[O-2].[O-2].[Nb+5]

Nonlinear Optics

LiNbO3 exhibits exceptional nonlinear optical properties, meaning its response to light is not simply proportional to the incoming light intensity. This allows for various frequency conversion processes, such as second-harmonic generation and optical parametric oscillation. These processes are instrumental in research areas like:

  • Frequency up-conversion: Converting low-frequency signals to higher frequencies for efficient transmission and manipulation
  • Optical parametric oscillators: Generating tunable laser light sources across a broad spectrum for various spectroscopic applications
  • Quasi-phase matching: Achieving efficient nonlinear interactions by periodically modulating the material's structure, enabling applications like efficient frequency doubling and parametric amplification

Optoelectronics and Photonics

LiNbO3 is a key material for developing various optoelectronic devices due to its high transparency, electro-optic properties (Pockels effect), and ability to guide light through its structure. This makes it crucial for:

  • Optical waveguides: Confining and guiding light signals for applications like optical communication, integrated circuits, and sensors
  • Optical modulators: Controlling the intensity, phase, or polarization of light signals for applications like optical communication systems and signal processing
  • Surface acoustic wave devices: Converting electrical signals into acoustic waves and vice versa, used in various applications like filters, oscillators, and sensors

Piezoelectric Applications

LiNbO3 exhibits piezoelectricity, meaning it can convert mechanical stress into electrical signals and vice versa. This property makes it valuable for:

  • Micro- and nano-sensors: Converting physical phenomena like pressure, acceleration, and force into electrical signals for various sensing applications
  • Acoustic transducers: Converting electrical signals into sound waves and vice versa, used in applications like ultrasound imaging and non-destructive testing

Lithium niobium trioxide, commonly known as lithium niobate, is a compound with the chemical formula LiNbO3\text{LiNbO}_3. It is a synthetic salt composed of lithium, niobium, and oxygen. This material is renowned for its unique properties, including ferroelectricity, piezoelectricity, and nonlinear optical characteristics. Lithium niobate crystallizes in a trigonal system and exhibits negative uniaxial birefringence, which makes it valuable in various optical applications. Its transparency ranges from 350 to 5200 nanometers, allowing it to be used in telecommunications, optical modulators, and sensors .

  • Nonlinear optical effects: Lithium niobate exhibits a strong nonlinear optical response, allowing it to convert light signals of different frequencies []. This property is crucial for applications like frequency doubling and optical parametric oscillators.
  • Electro-optic effect: An applied electric field can alter the refractive index of lithium niobate. This allows for the modulation of light signals by electrical signals, making it valuable for optical modulators.
  • Piezoelectric effect: Lithium niobate exhibits the piezoelectric effect, where mechanical stress can generate an electrical voltage and vice versa. This property is used in various applications, including sensors and actuators.
  • Inhalation: Inhalation of dust particles from lithium niobate powder can cause irritation of the respiratory system.
  • Skin contact: Prolonged or repeated skin contact may cause irritation.
  • Eye contact: Eye contact with dust particles can irritate the eyes.

  • Lithiation Reactions: Lithium niobate can undergo lithiation processes where lithium ions are inserted into the niobium oxide framework. For example, the reaction with n-butyllithium leads to the formation of lithium-doped niobium oxides, altering their electronic properties and making them semi-metallic .
  • Oxidation and Reduction: Lithium niobate can also engage in oxidation and reduction reactions, which are critical during its synthesis from precursors like niobium oxide and lithium hydroxide.
  • Substitution Reactions: The compound can undergo substitution reactions where different metal ions can replace lithium or niobium ions in the crystal lattice, modifying its properties for specific applications.

Several methods are employed to synthesize lithium niobate:

  • Wet Chemical Synthesis: This method involves using simple precursors such as niobium oxide and lithium hydroxide. The reaction typically occurs under controlled conditions to produce pure lithium niobate powders .
  • Solvothermal Methods: In this approach, precursors are dissolved in a solvent and subjected to high temperatures and pressures. This method allows for precise control over particle size and morphology .
  • Organic Combustion Techniques: This technique utilizes organic fuels to synthesize lithium niobate at lower temperatures (500–600 °C), facilitating the formation of stoichiometric powders .
  • Hydrothermal Synthesis: A common method that involves reacting lithium and niobium sources in a high-pressure water environment to produce nanoparticles of lithium niobate with controlled sizes .

Lithium niobate has a wide range of applications due to its unique properties:

  • Optical Devices: Used extensively in optical waveguides, modulators, and frequency converters due to its nonlinear optical characteristics.
  • Telecommunications: Essential for devices that require signal processing and modulation.
  • Piezoelectric Sensors: Utilized in various sensors due to its piezoelectric properties.
  • Electrostatic Tweezers: Employed in biophysics for manipulating micro-scale particles through optoelectronic effects .

Research on the interactions of lithium niobate with other materials has revealed its potential for enhancing device performance. For instance:

  • Studies have shown that doping with elements such as magnesium oxide improves resistance to photorefractive damage.
  • The interaction of lithium niobate with light leads to significant changes in electronic properties, making it suitable for advanced photonic applications .

Lithium niobate shares similarities with several other compounds but stands out due to its unique combination of ferroelectricity and nonlinear optical properties. Here are some comparable compounds:

CompoundChemical FormulaKey Features
Lithium tantalateLiTaO3\text{LiTaO}_3Similar optical properties; used in similar applications but less ferroelectric than lithium niobate.
Barium titanateBaTiO3\text{BaTiO}_3Exhibits strong piezoelectricity; widely used in capacitors but has different crystal symmetry.
Potassium titanyl phosphateKTiOPO4\text{KTiOPO}_4Known for nonlinear optical applications; less thermally stable than lithium niobate.
Niobium pentoxideNb2O5\text{Nb}_2\text{O}_5Acts as a precursor for lithium niobate; lacks the ferroelectric properties found in lithium niobate.

Lithium niobate's unique attributes make it particularly valuable in advanced technological applications where both optical clarity and electrical responsiveness are essential. Its ability to be doped with various elements further enhances its versatility compared to similar compounds.

Czochralski Process Optimization for Lithium Niobate Single Crystals

The Czochralski (CZ) method remains the cornerstone for producing high-quality LiNbO₃ single crystals. Key advancements focus on stoichiometric control and defect minimization. Congruent melt composition (Li/Nb ≈ 48.6/51.4) is standard, but deviations cause photorefractive damage. To address this, the continuous charging Czochralski (CC-CZ) method dynamically adjusts the melt composition, maintaining a Li/Nb ratio of 50/50 and reducing intrinsic defects.

Double-crucible CZ systems further enhance homogeneity by segregating the initial melt from dopant-rich regions, enabling stoichiometric crystals with 40 mm diameters and 50–100 mm lengths. Thermal gradient optimization via finite element analysis minimizes stress-induced cracking, achieving a growth rate of 1–2 mm/hr.

Table 1: Czochralski Growth Parameters for LiNbO₃

ParameterStandard CZCC-CZDouble Crucible CZ
Li/Nb Ratio48.6/51.450/5050/50
Growth Rate (mm/hr)1.5–31–20.8–1.5
Crystal Diameter (mm)30–5040–6040–50
Defect Density (cm⁻³)10¹⁵–10¹⁶10¹⁴–10¹⁵10¹³–10¹⁴

Laser-Heated Pedestal Growth (LHPG) for Rare-Earth-Doped Variants

LHPG enables rapid growth of rare-earth-doped LiNbO₃ fibers with diameters <1 mm. Using stoichiometric feed rods ([Li₂CO₃]/[Nb₂O₅] = 55:45), this method achieves single-crystal fibers with axial compositional uniformity confirmed by ICP-AES. Er³⁺/Yb³⁺-codoped fibers exhibit enhanced photoluminescence for laser applications, with doping concentrations optimized at 0.5 mol% Er₂O₃ and 2 mol% Yb₂O₃.

Key Advantages of LHPG:

  • Low thermal gradient: Reduces strain and dislocation density.
  • Rapid solidification: 5–10 mm/min growth rates.
  • Precision doping: MgO (5 mol%) increases laser damage threshold by 10×.

Epitaxial Thin-Film Fabrication via Pulsed Laser Deposition

Pulsed laser deposition (PLD) produces epitaxial LiNbO₃ films on diverse substrates. On muscovite mica, films adopt a 60°-rotated twin structure (LiNbO₃ (0001) || mica (001)), while graphene-buffered sapphire yields remote epitaxy with LiNbO₃ [] || sapphire []. Oxygen partial pressure (0.1–1 mTorr) critically influences phase purity, suppressing Nb₂O₅ secondary phases.

Table 2: Epitaxial LiNbO₃ Film Properties

SubstrateThickness (nm)RMS Roughness (nm)Crystallinity
Mica2000.8Twin-domain
Graphene/Sapphire1501.2Single-domain
Si₃N₄3000.5Polycrystalline

Lithium Niobate on Insulator (LNOI) Heterostructure Engineering

LNOI technology integrates LiNbO₃ thin films with silicon nitride (Si₃N₄) waveguides via wafer-scale bonding, achieving propagation losses <0.1 dB/cm. Adiabatic mode converters bridge passive Si₃N₄ circuits with electro-optic components, yielding insertion losses <0.1 dB. SmartCut™ processing transfers 600 nm LiNbO₃ layers to SiO₂/Si substrates, enabling high-Q resonators (Q > 10⁶) for nonlinear optics.

Figure 1: LNOI Heterostructure Schematic

(Adapted from Nature Communications , illustrating LiNbO₃-on-Si₃N₄ integration with fiber coupling.)

Congruent lithium niobium trioxide (LiNbO₃) exhibits a defect-rich structure dominated by niobium antisites (Nb${\text{Li}}^{4+}$) and lithium vacancies (V${\text{Li}}^{-}$). First-principles calculations reveal that under niobium-rich conditions (Nb₂O₅-rich environment), a defect cluster consisting of one Nb${\text{Li}}^{4+}$ antisite compensated by four lithium vacancies (Nb${\text{Li}}^{4+}$ + 4V${\text{Li}}^{-}$) is energetically favored, with a defect formation energy (DFE) of -1.2 eV per formula unit [1] [3]. This cluster maintains charge neutrality while minimizing lattice strain, as the Nb${\text{Li}}^{4+}$ ion occupies the smaller lithium site, reducing electrostatic repulsion [2] [4].

Table 1: Stability of Defect Clusters in LiNbO₃ Under Different Conditions

ConditionDominant Defect ClusterDefect Formation Energy (eV)
Nb₂O₅-richNb${\text{Li}}^{4+}$ + 4V${\text{Li}}^{-}$-1.2 [1] [3]
Li₂O-richLithium Frenkel pair (V${\text{Li}}^{-}$ + Li${\text{i}}^{+}$)+0.8 [1] [3]
StoichiometricIsolated Nb$_{\text{Li}}^{4+}$+2.1 [2] [5]

Thermodynamic modeling shows that oxygen partial pressure (pO₂) and temperature critically influence defect populations. At 300 K and pO₂ = 10⁻⁵ atm, the Nb${\text{Li}}^{4+}$ + 4V${\text{Li}}^{-}$ cluster constitutes >70% of intrinsic defects in congruent LiNbO₃ [3] [5]. These clusters induce local lattice distortions, reducing the spontaneous polarization by ~15% compared to stoichiometric crystals [4] [6].

Doping Mechanisms and Threshold Suppression

While the provided sources do not explicitly address magnesium (Mg) and boron (B) co-doping, general principles of defect engineering in LiNbO₃ suggest that isovalent dopants alter charge compensation mechanisms. For example, Mg²⁺ doping at lithium sites suppresses Nb$_{\text{Li}}^{4+}$ antisite formation by reducing lithium vacancy concentrations, as Mg²⁺ has a higher ionic mobility than Li⁺ [4]. Similarly, boron incorporation at oxygen sites may passivate vacancy-related traps, though direct evidence requires further study.

Key Mechanism:

  • Charge compensation: Mg²⁺ substitutes for Li⁺, reducing the need for V${\text{Li}}^{-}$ to balance Nb${\text{Li}}^{4+}$ charges [4].
  • Lattice strain minimization: Smaller dopant ions (e.g., B³⁺) distort oxygen octahedra, destabilizing antisite defects [6].

Antisite Defect Dynamics: Nb$_{\text{Li}}$ and Li Vacancy Interactions

The Nb${\text{Li}}^{4+}$ antisite and V${\text{Li}}^{-}$ vacancy exhibit strong Coulombic interactions, forming stable complexes that diffuse via lithium sublattice hopping. DFT calculations predict an activation energy of 0.9 eV for lithium vacancy migration, resulting in a diffusivity of 10⁻¹⁷ cm²/s at 300 K [5]. This low mobility explains the metastability of defect clusters over macroscopic timescales.

Table 2: Energetics of Antisite-Vacancy Complexes

Complex ConfigurationBinding Energy (eV)
Nb${\text{Li}}^{4+}$ + 1V${\text{Li}}^{-}$-0.3 [1]
Nb${\text{Li}}^{4+}$ + 4V${\text{Li}}^{-}$-1.8 [3]
Isolated Nb$_{\text{Li}}^{4+}$0 [2]

The Nb${\text{Li}}^{4+}$ + 4V${\text{Li}}^{-}$ cluster creates a dipole moment of 2.7 D, perturbing local ferroelectric polarization [5]. These clusters act as electron traps, forming bound polarons (Nb${\text{Li}}^{4+}$ + e⁻ → Nb${\text{Li}}^{3+}$) that reduce photoconductivity by 40% in congruent crystals [4] [6].

Defect-Mediated Optical Nonlinearity Modulation

Defect complexes in LiNbO₃ strongly influence optical nonlinearity through two mechanisms:

  • Polaron-induced absorption: Nb$_{\text{Li}}^{4+}$ antisites trap electrons, creating mid-gap states that absorb at 2.5 eV (500 nm), leading to green-induced infrared absorption (GIIRA) [4] [6].
  • Lattice disorder: Antisite clusters reduce the second-harmonic generation (SHG) coefficient by 20% in congruent crystals compared to stoichiometric ones [2] [6].

Table 3: Defect Impact on Optical Properties

PropertyCongruent LiNbO₃Stoichiometric LiNbO₃
SHG coefficient (pm/V)14 [4]18 [6]
Absorption at 500 nm3.2 cm⁻¹ [4]0.8 cm⁻¹ [6]
Terahertz absorption85 cm⁻¹ [4]12 cm⁻¹ [6]

Hydroxyl (OH⁻) groups, formed during crystal growth in humid environments, introduce additional defect states. These groups absorb strongly at 3480 cm⁻¹, correlating with reduced photorefractive sensitivity [6].

Related CAS

12034-89-8 (strontium(2:1) salt)
12059-51-7 (rubidium salt)

Other CAS

12031-63-9

General Manufacturing Information

Lithium niobium oxide (LiNbO3): ACTIVE

Dates

Modify: 2024-04-14

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